2-Bromo-6-ethoxynaphthalene
CAS No.: 66217-19-4
Cat. No.: VC21302514
Molecular Formula: C12H11BrO
Molecular Weight: 251.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66217-19-4 |
---|---|
Molecular Formula | C12H11BrO |
Molecular Weight | 251.12 g/mol |
IUPAC Name | 2-bromo-6-ethoxynaphthalene |
Standard InChI | InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3 |
Standard InChI Key | FXVYIQCXQULCKL-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)C=C(C=C2)Br |
Canonical SMILES | CCOC1=CC2=C(C=C1)C=C(C=C2)Br |
Introduction
Chemical Identity and Structure
Basic Information
2-Bromo-6-ethoxynaphthalene is an aromatic organic compound with the CAS Registry Number 66217-19-4. It belongs to the family of substituted naphthalenes, containing both a bromine atom and an ethoxy functional group attached to the naphthalene core structure .
Structural Features
The molecular structure of 2-Bromo-6-ethoxynaphthalene consists of a naphthalene ring system with strategic substitutions. The bromine atom is positioned at carbon-2 of the naphthalene skeleton, while the ethoxy group (OCH₂CH₃) is attached at the carbon-6 position . This specific arrangement of functional groups contributes to the compound's reactivity patterns and synthetic utility.
Structural Identifiers
Table 1: Structural Identifiers of 2-Bromo-6-ethoxynaphthalene
Identifier Type | Value |
---|---|
IUPAC Name | 2-bromo-6-ethoxynaphthalene |
Molecular Formula | C₁₂H₁₁BrO |
SMILES | CCOC1=CC2=C(C=C1)C=C(C=C2)Br |
InChI | InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3 |
InChIKey | FXVYIQCXQULCKL-UHFFFAOYSA-N |
MDL Number | MFCD01568865 |
The structural identifiers provide standardized representations of the compound's molecular structure, enabling precise identification across chemical databases and literature .
Physical and Chemical Properties
Physical Properties
2-Bromo-6-ethoxynaphthalene possesses distinct physical properties that influence its handling, storage, and applications in chemical reactions.
Table 2: Physical Properties of 2-Bromo-6-ethoxynaphthalene
Property | Value |
---|---|
Molecular Weight | 251.12 g/mol |
Physical State | Solid at room temperature |
Density | 1.393 g/cm³ |
Boiling Point | 337.8°C at 760 mmHg |
Flash Point | 139°C |
Refractive Index | 1.617 |
Melting Point | Data not available |
These physical parameters are crucial for researchers and chemists when designing experimental procedures involving this compound .
Spectroscopic Properties
The compound exhibits characteristic spectroscopic profiles that aid in its identification and purity assessment. Mass spectrometry data indicates predicted collision cross sections for various adducts of 2-Bromo-6-ethoxynaphthalene, which can be valuable for analytical applications .
Table 3: Predicted Collision Cross Section Data for 2-Bromo-6-ethoxynaphthalene
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 251.00661 | 144.0 |
[M+Na]⁺ | 272.98855 | 149.8 |
[M+NH₄]⁺ | 268.03315 | 150.5 |
[M+K]⁺ | 288.96249 | 147.8 |
[M-H]⁻ | 248.99205 | 146.3 |
[M+Na-2H]⁻ | 270.97400 | 149.2 |
[M]⁺ | 249.99878 | 144.5 |
[M]⁻ | 249.99988 | 144.5 |
These collision cross-section values provide important information for mass spectrometry-based identification and analysis of the compound in complex mixtures .
Chemical Reactivity and Synthesis
Derivative Synthesis
2-Bromo-6-ethoxynaphthalene has been employed in the preparation of several important derivatives, expanding its utility in organic synthesis:
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Synthesis of 2-bromo-6-ethoxy-1-naphthaldehyde
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Production of 2-bromo-6-ethoxy-2-naphthol
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Creation of heterocyclic compounds including 1,2,3-triazoles and imidazoles
These transformations highlight the compound's versatility as a synthetic precursor for structurally diverse molecules with potential applications in materials science, medicinal chemistry, and other fields.
Applications in Research and Industry
Research Applications
The unique structural and chemical properties of 2-Bromo-6-ethoxynaphthalene make it valuable for various research applications:
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As a model compound for studying naphthalene substitution patterns
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In the development of novel synthetic methodologies
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For structure-activity relationship studies in medicinal chemistry
Comparison with Structural Analogs
Related Compounds
2-Bromo-6-ethoxynaphthalene is structurally related to several compounds with similar substitution patterns but different alkoxy chain lengths. One notable analog is 2-Bromo-6-butoxynaphthalene (CAS: 66217-20-7), which contains a butoxy group instead of an ethoxy group at position 6.
The differences in alkoxy chain length influence:
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Solubility profiles
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Physical properties (melting point, boiling point, etc.)
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Reactivity patterns in certain chemical transformations
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Potential applications in specific research contexts
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